molecular formula C22H23N3O5 B7713940 ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate

ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate

Cat. No. B7713940
M. Wt: 409.4 g/mol
InChI Key: DNKNSIRBQDZICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is synthesized through a multi-step process, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. Additionally, this compound has been shown to have anti-microbial properties and can inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate in lab experiments is its potential anti-cancer properties. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer drugs. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the development of new drugs for other diseases. One of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for the research of ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate. One direction is to further investigate the mechanism of action of this compound and to identify the specific enzymes and signaling pathways that it targets. Another direction is to explore the potential applications of this compound in other fields, such as anti-inflammatory and anti-microbial drug development. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo, and to explore its potential as a cancer drug.

Synthesis Methods

Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is synthesized through a multi-step process. The first step involves the synthesis of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-(2-hydroxyphenoxy)acetic acid to yield ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetate. The final step involves the amidation of the ester using benzoyl chloride and ammonia to yield ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate.

Scientific Research Applications

Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

ethyl 4-[[2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-4-28-22(27)15-9-11-16(12-10-15)23-19(26)13-29-18-8-6-5-7-17(18)21-24-20(14(2)3)25-30-21/h5-12,14H,4,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKNSIRBQDZICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate

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